molecular formula C15H20Cl3N3OS B12003513 N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide

N-{2,2,2-trichloro-1-[(phenylcarbamothioyl)amino]ethyl}hexanamide

Cat. No.: B12003513
M. Wt: 396.8 g/mol
InChI Key: ALLRWYIQVJNUOB-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes for this compound are not widely documented. it can be synthesized through various methods involving chlorination, amidation, and cyclization.
    • Industrial production methods may involve large-scale synthesis using optimized conditions.
  • Chemical Reactions Analysis

      Reactivity: N-{2,2,2-Trichloro-1-[(5-oxo-4-phenyl-5,6-dihydro-4H-1,3,4-thiadiazin-2-yl)amino]ethyl}hexanamide can participate in several reactions

      Common Reagents: Chlorinating agents (e.g., thionyl chloride), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).

      Major Products: These depend on reaction conditions, but potential products include derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and applications in organic synthesis.

      Biology: Investigating its interactions with biological molecules (e.g., enzymes, receptors).

      Medicine: Potential pharmacological properties or drug development.

      Industry: Applications in materials science or chemical manufacturing.

  • Mechanism of Action

    • The compound’s mechanism of action remains largely unexplored. Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

      Uniqueness: Its specific structure and combination of functional groups set it apart from related compounds.

    Remember that while the compound shows promise, further research is essential to unlock its full potential

    Properties

    Molecular Formula

    C15H20Cl3N3OS

    Molecular Weight

    396.8 g/mol

    IUPAC Name

    N-[2,2,2-trichloro-1-(phenylcarbamothioylamino)ethyl]hexanamide

    InChI

    InChI=1S/C15H20Cl3N3OS/c1-2-3-5-10-12(22)20-13(15(16,17)18)21-14(23)19-11-8-6-4-7-9-11/h4,6-9,13H,2-3,5,10H2,1H3,(H,20,22)(H2,19,21,23)

    InChI Key

    ALLRWYIQVJNUOB-UHFFFAOYSA-N

    Canonical SMILES

    CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1

    Origin of Product

    United States

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